molecular formula C11H13N3O4 B2686738 Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate CAS No. 2094350-24-8

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Cat. No. B2686738
CAS RN: 2094350-24-8
M. Wt: 251.242
InChI Key: BOMPXFVSVXHPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O4/c1-11(2,3)18-8(15)6-14-5-7(4-12)9(16)13-10(14)17/h5H,6H2,1-3H3,(H,13,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the cyano, carbonyl, and tert-butyl groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

One research avenue involves the utilization of tert-butyl derivatives as precursors for the synthesis of nitrogen-containing heterocycles. For example, (tert-Butyl-NNO-azoxy)acetonitrile serves as a useful precursor for several nitrogen heterocycles through a one-step reduction of an oxime group to a methylene unit, demonstrating the compound's versatility in synthesizing complex structures (Klenov et al., 2016).

Enhancer of Drug Cytotoxicity

Another significant application is in the realm of bioorganic chemistry, where tert-butyl derivatives have been studied for their role in enhancing the cytotoxic activity of drugs against human tumor cells. This research suggests that the tert-butyl dimethyl silyl group can significantly modulate cytotoxic activity, indicating its potential for developing new cancer therapies (Donadel et al., 2005).

Organic Synthesis and Catalysis

In the field of organic synthesis, the tert-butyl group is pivotal in the development of catalytic processes and synthesis of complex organic molecules. For instance, iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols has been demonstrated with tert-butyl acetate, showcasing the compound's utility in creating valuable carboxylates from simple alcohols (Iuchi, Obora, & Ishii, 2010).

Metabolic Engineering for Biofuel Production

Moreover, metabolic engineering efforts have explored the use of cyanobacteria to produce 1-butanol, a biofuel, directly from carbon dioxide, where tert-butyl derivatives might find applications in enhancing the efficiency of such bio-conversions, showcasing the intersection of organic chemistry and renewable energy solutions (Lan & Liao, 2011).

properties

IUPAC Name

tert-butyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-11(2,3)18-8(15)6-14-5-7(4-12)9(16)13-10(14)17/h5H,6H2,1-3H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMPXFVSVXHPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.